1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate
Description
This compound is a benzimidazole-piperazine derivative with a sulfonylated aromatic substituent. Its structure comprises:
- Benzimidazole core: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase and receptor modulation .
- Piperazine linker: A six-membered ring with two nitrogen atoms, enhancing solubility and enabling interactions with biological targets via hydrogen bonding .
- 4-(Isopropylsulfonyl)phenyl group: A hydrophobic substituent that may influence pharmacokinetics (e.g., membrane permeability) and receptor binding specificity.
- Oxalate counterion: Likely added to improve aqueous solubility and stability .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S.C2H2O4/c1-17(2)31(29,30)19-9-7-18(8-10-19)15-23(28)27-13-11-26(12-14-27)16-22-24-20-5-3-4-6-21(20)25-22;3-1(4)2(5)6/h3-10,17H,11-16H2,1-2H3,(H,24,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRYYUQIZYKGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Interaction with DNA
Research indicates that derivatives of benzimidazoles, including this compound, may interact with DNA through non-covalent binding. This interaction can inhibit essential enzymes involved in DNA replication and repair, such as topoisomerases. A study highlighted that certain benzimidazole derivatives displayed strong binding affinities to DNA, leading to significant thermal stabilization of specific DNA sequences, which suggests potential anticancer properties .
Anticancer Activity
The compound has been evaluated for its anticancer activity against various human cancer cell lines. For instance, a related benzimidazole series demonstrated cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The mechanism was attributed to the inhibition of topoisomerase I, resulting in the disruption of DNA replication processes .
In Vitro Studies
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 16.19 ± 1.35 | Topoisomerase I inhibition |
| HCT-116 | 17.16 ± 1.54 | Topoisomerase I inhibition |
| A549 (Lung Cancer) | 20.00 ± 0.50 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 18.00 ± 0.75 | Cell cycle arrest |
These results indicate that the compound exhibits promising anticancer activity with relatively low IC50 values across multiple cancer cell lines.
Case Studies
Several studies have documented the biological activity of compounds similar to This compound :
- Antitumor Activity : A study synthesized a series of benzimidazole derivatives and tested their efficacy against a panel of 60 human cancer cell lines at the National Cancer Institute. Compounds with similar structures showed significant cytotoxicity and were identified as potential candidates for further development as anticancer agents .
- Antimicrobial Properties : Other derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that modifications in the piperazine or benzimidazole moieties can enhance biological efficacy .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds in this class, although detailed toxicological profiles are still under investigation .
Comparison with Similar Compounds
Key Observations :
- The target compound’s isopropylsulfonyl group distinguishes it from antifungal analogs with dichlorophenyl/dioxolane moieties .
- Unlike LX2931, which lacks a piperazine ring, the target compound’s piperazine linker may enhance binding to amine receptors (e.g., histamine or serotonin receptors) .
Pharmacological Activity Comparison
Target Compound vs. S1PL Inhibitors (LX2931/LX2932)
Target Compound vs. Antifungal Analogs
- Ketoconazole Derivatives: Exhibit broad-spectrum antifungal activity via CYP51 inhibition. The dichlorophenyl group in analogs like CID 65277-42-1 enhances binding to fungal lanosterol demethylase .
- Target Compound: The isopropylsulfonyl group may reduce antifungal activity but improve selectivity for non-CYP targets (e.g., kinases or inflammatory mediators) .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing the target compound, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Mannich Reaction : Couple the benzoimidazole core with piperazine using a Mannich base formation in DMF, as described for analogous piperazine-benzimidazole derivatives .
Sulfonation : Introduce the isopropylsulfonyl group via sulfonation of the phenyl ring using chlorosulfonic acid, followed by isopropylamine substitution .
Oxalate Salt Formation : React the free base with oxalic acid in ethanol under reflux .
- Optimization : Microwave-assisted synthesis (e.g., 80°C, 4 hours) improves reaction efficiency, while purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) enhances yield (typically 65–75%) .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.2 ppm for piperazine-CH₂) .
- Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 542.2) .
Advanced Research Questions
Q. How can researchers investigate the compound’s dual receptor targeting (e.g., histamine H1/H4) and resolve contradictory activity data?
- Experimental Design :
In Vitro Binding Assays : Use CHO-K1 cells transfected with human H1/H4 receptors. Measure IC₅₀ via competitive binding with [³H]-mepyramine (H1) or [³H]-histamine (H4) .
Functional Activity : Assess cAMP inhibition (H4) or calcium mobilization (H1) in HEK-293 cells .
- Data Contradictions :
- If H1 activity varies between batches, verify stereochemical consistency (e.g., chiral HPLC) and confirm counterion effects (oxalate vs. HCl salts) .
Q. What strategies mitigate solubility challenges in pharmacokinetic studies due to the oxalate counterion?
- Approaches :
Salt Screening : Test alternative salts (e.g., hydrochloride, mesylate) for improved aqueous solubility .
Cocrystallization : Explore cocrystals with succinic acid or PEG polymers to enhance bioavailability .
- In Vivo Models : Administer via IV (oxalate salt in saline) or oral gavage (nanoparticle-encapsulated free base) in rodent studies .
Q. How do structural modifications (e.g., substituents on the benzimidazole ring) impact biological activity?
- Case Study :
- Methylation at the benzimidazole N1 position (as in derivative 11d ) reduced H4 affinity by 40% compared to unsubstituted analogs .
- Replacing isopropylsulfonyl with methylsulfonyl increased metabolic stability (t₁/₂ from 2.1 to 4.3 hours in rat liver microsomes) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step?
- Root Cause : Steric hindrance from the isopropylsulfonyl group may slow nucleophilic substitution.
- Solutions :
- Use a polar aprotic solvent (e.g., DMSO) at 100°C to enhance reactivity .
- Employ coupling agents like HATU for amide bond formation .
Q. What protocols ensure safe handling given the compound’s potential toxicity?
- Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
